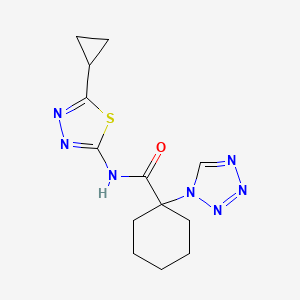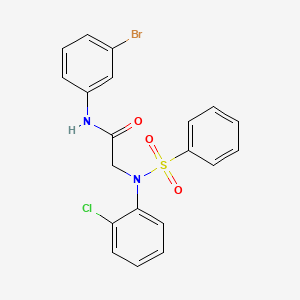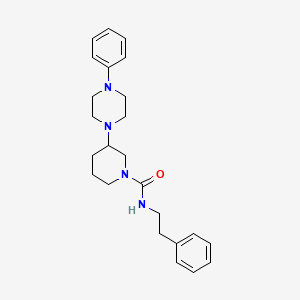![molecular formula C6H7N7O3 B6001314 {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)
{1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol is a complex organic molecule featuring multiple functional groups, including an amino group, an oxadiazole ring, a hydroxyimino group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the amino group. The hydroxyimino group is then added through a condensation reaction with hydroxylamine. Finally, the triazole ring is formed via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the hydroxyimino group, resulting in the formation of amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials.
作用機序
The mechanism of action of {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyimino group, for example, can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can lead to changes in the biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
{1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol: shares similarities with other compounds containing oxadiazole and triazole rings, such as {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}ethanol and {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}propane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[1-[(Z)-C-(4-amino-1,2,5-oxadiazol-3-yl)-N-hydroxycarbonimidoyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O3/c7-5-4(10-16-11-5)6(9-15)13-1-3(2-14)8-12-13/h1,14-15H,2H2,(H2,7,11)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQMNCXXCUQRL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(=NO)C2=NON=C2N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=NN1/C(=N\O)/C2=NON=C2N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6001231.png)

![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
![2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6001255.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)
![2-phenyl-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6001267.png)

![1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6001276.png)
![1-(1-isopropyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001282.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-N'-propylurea](/img/structure/B6001289.png)


![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6001337.png)
